molecular formula C17H23N3O3 B2904046 N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953138-02-8

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide

Cat. No. B2904046
CAS RN: 953138-02-8
M. Wt: 317.389
InChI Key: CYZHLOSLMMULSD-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system is thought to contribute to the anti-tumor activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects and to enhance the production of nitric oxide, which plays a role in blood vessel dilation and immune function. This compound has also been shown to induce fever and to cause changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer development and for testing potential cancer treatments. However, there are also limitations to using this compound in lab experiments. The synthesis method is complex and requires specialized equipment, which can be expensive. In addition, this compound has been shown to have toxic effects at high doses, which can limit its usefulness in certain experiments.

Future Directions

For research on N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide include the development of new cancer treatments, the identification of biomarkers, and ongoing research into its mechanism of action.

Synthesis Methods

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is carefully controlled to ensure the purity and quality of the final product.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has been the subject of extensive scientific research, particularly in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity in a range of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-20(2)9-5-8-18-17(21)12-14-11-16(23-19-14)13-6-4-7-15(10-13)22-3/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHLOSLMMULSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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